molecular formula C12H11ClN2 B1493316 4-Chloro-6-phenethylpyrimidine CAS No. 2091550-37-5

4-Chloro-6-phenethylpyrimidine

Cat. No. B1493316
CAS RN: 2091550-37-5
M. Wt: 218.68 g/mol
InChI Key: PZMNFXXNFFNPGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines has received a great deal of attention due to their diverse biological potential . The direct coupling of halopyrimidine is an alternative approach which does not involve the preparation of product-specific intermediates . A process for the preparation of 4,6-dichloropyrimidines involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride .


Chemical Reactions Analysis

Pyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source .

Scientific Research Applications

Nonlinear Optical Properties

4-Chloro-6-phenethylpyrimidine derivatives, particularly those with thiopyrimidine configurations, have been investigated for their nonlinear optical (NLO) properties, which are critical for applications in optoelectronics. Studies utilizing density functional theory (DFT) and time-dependent DFT (TDDFT) analyses have shown that these derivatives exhibit significant NLO characteristics, making them potential candidates for high-tech optoelectronic applications. This is due to their large NLO responses compared to standard molecules, indicating their considerable NLO character and suitability for integration into optoelectronic devices (Hussain et al., 2020).

Photophysical Properties

The photophysical properties of pyrimidine derivatives, such as absorption and emission wavelengths, molar absorption coefficients, and quantum yields, have been extensively studied, showing that these properties are significantly influenced by solvent polarity. This indicates the potential use of these compounds in fluorescent applications and as dyes, where solvent interactions play a crucial role in the stabilization of the excited state and the modulation of fluorescence properties (Mellado et al., 2021).

Solvatochromism and pH Sensing

4,6-Bis(arylvinyl)pyrimidine oligomers have shown strong emission solvatochromism, which is the ability to change color and fluorescence intensity based on solvent polarity. This property is a key indicator of their potential as colorimetric and luminescence pH sensors, demonstrating their application in chemical sensing technologies. The reported materials display significant changes in fluorescence emission maxima with solvent polarity, suggesting their use in developing sensitive and selective pH sensors (Achelle et al., 2009).

Crystal Structure and Molecular Interactions

Research on pyrimidine derivatives, including this compound, often focuses on their crystal structures and non-covalent interactions. These studies provide insights into the molecular arrangements and interactions that underlie their pharmacological and optical properties. For example, the study of cation tautomerism and disorder in specific pyrimidine salts has offered valuable information on the molecular recognition processes that are essential for drug action, highlighting the importance of hydrogen bonding in pharmaceutical design (Rajam et al., 2017).

Safety and Hazards

The safety data sheet for 4-Chloro-6-phenethylpyrimidine could provide information on its safety and hazards . It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

Pyrimidines and their derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and consequently many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity . Future research could focus on the development of new pyrimidines as anti-inflammatory agents and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-phenethylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways. For example, it can interact with G-protein coupled receptors (GPCRs), altering the downstream signaling cascades and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .

In normal cells, this compound can influence cell proliferation and differentiation. It has been reported to inhibit the proliferation of certain cell lines by arresting the cell cycle at the G1 phase . This effect is mediated through the regulation of cyclin-dependent kinases (CDKs) and their inhibitors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit the activity of specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

Furthermore, this compound can activate certain transcription factors, leading to changes in gene expression. This activation occurs through the binding of the compound to regulatory elements in the promoter regions of target genes . These changes in gene expression can result in altered cellular functions and responses.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard storage conditions, with minimal degradation over extended periods . Its effects on cellular function can vary over time. In short-term studies, this compound has been shown to induce rapid changes in cell signaling pathways and gene expression . In long-term studies, prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can induce toxicity, leading to liver and kidney damage . These toxic effects are likely due to the accumulation of the compound and its metabolites in these organs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can affect the levels of key intermediates in the folate metabolism pathway, impacting nucleotide synthesis and cellular proliferation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also dependent on its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, the compound can be targeted to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . These modifications can influence the compound’s activity and its ability to modulate cellular processes.

properties

IUPAC Name

4-chloro-6-(2-phenylethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMNFXXNFFNPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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